Valylleucine - 3989-97-7

Valylleucine

Catalog Number: EVT-433144
CAS Number: 3989-97-7
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Val-Leu is a dipeptide formed from L-valine and L-leucine residues. It has a role as a metabolite.
Valylleucine is a natural product found in Vitis vinifera and Hyacinthoides non-scripta with data available.
Classification and Source

Valylleucine is classified as a dipeptide, specifically formed from the amino acids L-valine and L-leucine. It can be found as an incomplete breakdown product of protein digestion or protein catabolism in various biological systems . The molecular formula of valylleucine is C11H22N2O3C_{11}H_{22}N_{2}O_{3}, with a molecular weight of approximately 230.3 g/mol.

Synthesis Analysis

Methods of Synthesis

Valylleucine can be synthesized through several methods, including:

  • Peptide Screening: This method involves incubating biological materials, such as rat erythrocytes, with ethylene oxide to produce dipeptides like valylleucine. The process results in the formation of various N-terminal dipeptides, including N-(2-hydroxyethyl)-L-valyl-L-leucine.
  • Enzymatic Synthesis: Enzymatic methods employing proteases like protamex and pancreatin can also be used to synthesize valylleucine from its constituent amino acids . These methods are often more environmentally friendly and yield high purity products.
  • Microbial Fermentation: Recent advancements have utilized microbial fermentation techniques to produce L-valine, a precursor to valylleucine, using genetically engineered strains of Corynebacterium glutamicum.
Molecular Structure Analysis

Valylleucine features a specific sequence denoted as Val-Leu. Its molecular structure consists of a peptide bond linking the carboxyl group of L-valine to the amino group of L-leucine. This arrangement allows it to adopt conformations typical of peptides, influencing its interactions and biological functions.

Structural Data

  • Molecular Formula: C11H22N2O3C_{11}H_{22}N_{2}O_{3}
  • Molecular Weight: 230.3 g/mol
  • Peptide Bond Configuration: The peptide bond exhibits partial double-bond character due to resonance, which restricts rotation and contributes to the stability of the dipeptide structure.
Chemical Reactions Analysis

Valylleucine can participate in various chemical reactions:

  • Hydrolytic Cleavage: Valylleucine can undergo hydrolysis in the presence of water or specific enzymes, breaking down into its constituent amino acids. This reaction is essential for its metabolism in biological systems.
  • Biotransformation Products: In metabolic studies, valylleucine has been shown to produce metabolites such as N-acetyl-valylleucine (m/z 273) and N-(2-hydroxy-3-methylbutanoyl)leucine (m/z 232) through deamination processes.
Mechanism of Action

The mechanism of action for valylleucine primarily relates to its role in protein synthesis:

  • Aminoacyl-tRNA Synthetase Function: Valylleucine is critical for the function of valyl-tRNA synthetase (ValRS), which ensures the accurate incorporation of L-valine into proteins. The enzyme employs a "double sieve" mechanism that discriminates between L-valine and similar amino acids like L-isoleucine and L-threonine . This proofreading mechanism enhances fidelity during protein synthesis.
Physical and Chemical Properties Analysis

Properties

  • Solubility: Valylleucine is soluble in water due to its polar side chains.
  • Stability: It is stable under physiological conditions but can hydrolyze under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within standard ranges for dipeptides.

Analytical Techniques

Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to characterize valylleucine and assess its purity during synthesis .

Applications

Valylleucine has diverse applications across various fields:

  • Food Science: It influences flavor profiles in fermented products like beer by affecting aroma compound generation during yeast fermentation. Its presence can enhance the sensory qualities of food products.
  • Pharmaceuticals: Valylleucine's role in protein synthesis makes it relevant in drug development and metabolic engineering. It serves as a model compound for studying amino acid metabolism and enzymatic specificity .
  • Biotechnology: The compound is utilized in research related to aminoacyl-tRNA synthetases, contributing insights into genetic coding mechanisms and potential therapeutic targets for diseases related to protein synthesis errors .

Properties

CAS Number

3989-97-7

Product Name

Valylleucine

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C11H22N2O3

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1

InChI Key

XCTHZFGSVQBHBW-DTWKUNHWSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N

Synonyms

Val-Leu
valylleucine

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H](C(C)C)N

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